![molecular formula C15H17N3O3 B2486850 2-Methoxy-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one CAS No. 2097918-47-1](/img/structure/B2486850.png)

2-Methoxy-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

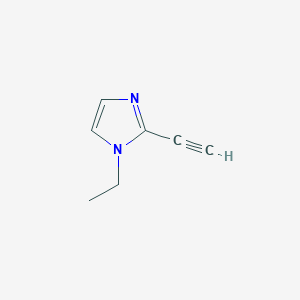

Synthesis Analysis

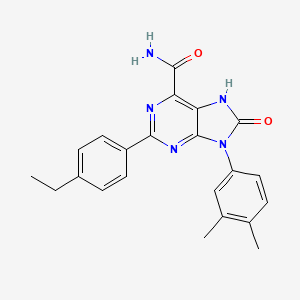

The synthesis of compounds related to 2-Methoxy-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one often involves complex reactions that aim to incorporate the quinoxalinyl and pyrrolidinyl groups into the ethanone backbone. Techniques such as the iron-catalyzed intramolecular C(sp(2))-N cyclization of 1-(N-Arylpyrrol-2-yl)ethanone O-Acetyl Oximes and the utilization of piperidine–iodine as a dual system catalyst for the synthesis of coumarin-bearing pyrrolo[1,2-a]quinoxaline derivatives through a one-pot three-component reaction have been reported (Zhang et al., 2015); (Alizadeh et al., 2014).

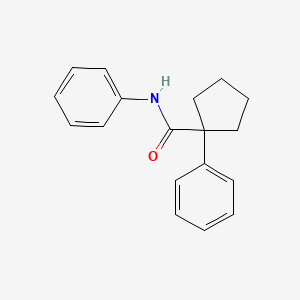

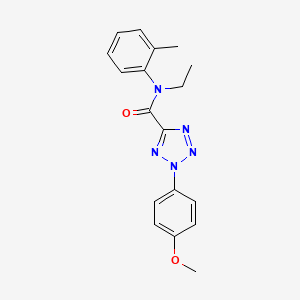

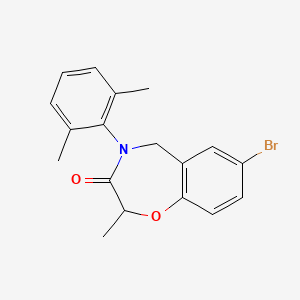

Molecular Structure Analysis

The molecular structure of similar compounds often reveals a complex arrangement of rings and functional groups, contributing to their unique properties. For instance, the synthesis of pyrrolo[3,2-c]quinolines showcases crescent-shaped molecules with planar fused cyclic moieties and ortho methoxy groups, which could be analogously related to the structural intricacies of 2-Methoxy-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one (Dudouit et al., 2001).

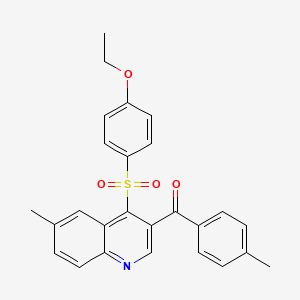

Chemical Reactions and Properties

Chemical reactions involving 2-Methoxy-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one and its analogs are diverse, including but not limited to, cycloadditions, oxidative carbonylations, and cyclizations that yield complex heterocyclic structures. For example, the palladium-catalyzed oxidative carbonylation for the synthesis of indolo- and pyrrolo[1,2-a]quinoxalinones from C(sp2)-H bond carbonylation highlights the type of reactions these compounds might undergo (Chandrasekhar & Sankararaman, 2020).

Physical Properties Analysis

While specific data on the physical properties of 2-Methoxy-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one is not readily available, compounds of similar structure typically exhibit significant characteristics like melting points, boiling points, and solubility, which are crucial for determining their application in various fields. Studies on related compounds can provide insights into their stability, molecular packing, and interaction with light, which are essential for materials science and pharmaceutical applications (Albrecht et al., 2018).

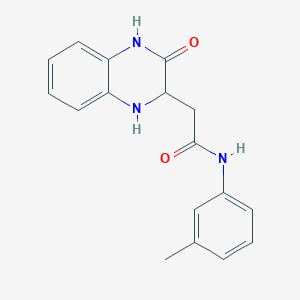

Mecanismo De Acción

Target of Action

It is known that quinoxaline derivatives have a wide range of biological activities and can interact with various targets . Pyrrolidine, a component of the compound, is a versatile scaffold used in the discovery of biologically active compounds .

Mode of Action

Quinoxaline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . Pyrrolidine derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule .

Biochemical Pathways

Quinoxaline derivatives are known to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Quinoxaline derivatives are known to have a wide range of biological activities .

Action Environment

It is known that environmental factors can significantly influence the action of chemical compounds .

Direcciones Futuras

Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . This suggests a promising future direction for the study and application of quinoxaline derivatives, including “2-Methoxy-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one”.

Propiedades

IUPAC Name |

2-methoxy-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-20-10-15(19)18-7-6-11(9-18)21-14-8-16-12-4-2-3-5-13(12)17-14/h2-5,8,11H,6-7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGJWSRGAVAQDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCC(C1)OC2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3-(1H-imidazol-1-yl)propyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486767.png)

![N-(2,5-dimethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2486768.png)

![[2-(4-Tert-butylphenoxy)phenyl]methanol](/img/structure/B2486769.png)

![3-(((6-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2486773.png)

![methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/no-structure.png)

![N-benzyl-2-{7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide](/img/structure/B2486788.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2486790.png)